2-Bromo-6-fluoropyridine
CAS No.: 10019-16-6
Cat. No.: VC21304947
Molecular Formula: C5H3BrFN
Molecular Weight: 175.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10019-16-6 |
|---|---|
| Molecular Formula | C5H3BrFN |
| Molecular Weight | 175.99 g/mol |
| IUPAC Name | 2-bromo-6-fluoropyridine |
| Standard InChI | InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H |
| Standard InChI Key | ZIDIKYIZXMYHAW-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)Br)F |
| Canonical SMILES | C1=CC(=NC(=C1)Br)F |
Introduction
Chemical Identity and Fundamental Properties
2-Bromo-6-fluoropyridine is a halogenated heterocyclic compound with bromine at the 2-position and fluorine at the 6-position of the pyridine ring. This specific substitution pattern contributes to its unique chemical behavior and reactivity profile.
Basic Identification
The compound is definitively identified by the following parameters:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-Bromo-6-fluoropyridine |
| CAS Number | 144100-07-2 |
| Molecular Formula | C₅H₃BrFN |
| Molecular Weight | 175.988 g/mol |
| Synonyms | 6-bromo-2-fluoropyridine, 2-fluoro-6-bromopyridine |
| SMILES Notation | C1=CC(=NC(=C1)Br)F |
| PubChem CID | 639438 |
| MDL Number | MFCD03095258 |
| InChI Key | ZIDIKYIZXMYHAW-UHFFFAOYSA-N |
This compound possesses a distinctive structure that features a pyridine ring with two different halogen substituents, creating an electron-deficient aromatic system with polarized carbon-halogen bonds .
Physical and Chemical Properties
The physical and chemical characteristics of 2-bromo-6-fluoropyridine dictate its behavior in various reaction conditions and applications:
The compound's relatively low melting point (30-34°C) indicates weak intermolecular forces, likely due to the disruption of crystal packing by the halogen substituents. This property affects its handling requirements and purification methods .
Synthesis and Preparation Methods
The synthesis of 2-bromo-6-fluoropyridine typically involves selective halogenation reactions or functional group transformations on halogenated pyridine precursors.
Common Synthetic Route
The most documented synthetic pathway involves the selective fluorination of 2,6-dibromopyridine:
Reaction Mechanism Considerations
The selective substitution at the 6-position can be explained by the electronic properties of the pyridine ring:
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The nitrogen atom's electron-withdrawing effect activates both the 2 and 6 positions
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With bromine already at the 2-position, the 6-position becomes the preferred site for nucleophilic attack
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The crown ether enhances the nucleophilicity of the fluoride ion by complexing with the potassium counterion
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High temperature conditions overcome the activation energy barrier for this challenging substitution
The reaction likely proceeds through a SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient nature of the pyridine ring .
Analytical Characterization
Proper identification and purity assessment of 2-bromo-6-fluoropyridine requires multiple analytical techniques.
Spectroscopic Properties
Spectroscopic data provides crucial structural confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show characteristic aromatic signals for the three remaining hydrogen atoms on the pyridine ring:
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H-3: Typically appears as a doublet of doublets around δ 7.8-8.0 ppm
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H-4: Usually presents as a multiplet around δ 7.4-7.6 ppm
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H-5: Generally appears as a doublet or doublet of doublets around δ 7.2-7.4 ppm
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¹³C NMR would display five distinct carbon signals:
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C-2 (attached to Br): Typically appears around δ 140-142 ppm
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C-6 (attached to F): Usually shows around δ 160-163 ppm (with C-F coupling)
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Three additional aromatic carbon signals between δ 120-140 ppm
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¹⁹F NMR:
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A characteristic singlet would be expected around δ -70 to -80 ppm, depending on the reference standard
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Mass Spectrometry
Mass spectral analysis would reveal:
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Molecular ion peaks at m/z 175.99 (for C₅H₃BrFN)
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Characteristic isotope pattern for bromine-containing compounds (M and M+2 peaks in approximately 1:1 ratio)
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Fragmentation patterns including loss of bromine and/or fluorine
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for purity determination of 2-bromo-6-fluoropyridine, with GC being particularly suitable due to the compound's volatility.
Applications in Chemical Synthesis
2-Bromo-6-fluoropyridine serves as a versatile building block in various synthetic pathways due to its dual halogen functionality.
Pharmaceutical Synthesis
The compound finds significant application in medicinal chemistry:
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Building block for kinase inhibitors
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Precursor for heterocyclic compounds with biological activity
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Intermediate in the synthesis of compounds targeting specific biological pathways, including:
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Selective CDK9 inhibitors
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Receptor antagonists
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Anti-inflammatory agents
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The differential reactivity between the C-Br and C-F bonds allows for selective functionalization, making it valuable for constructing complex pharmaceutical structures .
| Hazard Type | Classification | Reference |
|---|---|---|
| Acute Oral Toxicity | Category 3 | OSHA Hazard Communication Standard |
| Acute Dermal Toxicity | Category 3 | OSHA Hazard Communication Standard |
| Signal Word | Danger | Safety Data Sheet |
These classifications indicate that the compound is toxic if swallowed or in contact with skin, requiring appropriate safety measures during handling .
Comparative Analysis with Related Compounds
Understanding 2-bromo-6-fluoropyridine in context requires comparison with structurally related pyridine derivatives.
Structure-Property Relationships
The following table compares 2-bromo-6-fluoropyridine with structurally similar compounds:
| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Features | Relative Reactivity |
|---|---|---|---|---|
| 2-Bromo-6-fluoropyridine | 144100-07-2 | 175.99 | Br (2-position), F (6-position) | High reactivity at Br position; moderate at F position |
| 2-Bromo-4-fluoropyridine | 357927-50-5 | 175.99 | Br (2-position), F (4-position) | Similar Br reactivity; F less reactive due to position |
| 2-Bromo-5-fluoropyridine | 41404-58-4 | 175.99 | Br (2-position), F (5-position) | Similar Br reactivity; F minimally reactive |
| 2,6-Dibromopyridine | 626-05-1 | 236.90 | Br (2-position), Br (6-position) | Equal reactivity at both positions |
| 2-Bromopyridine | 109-04-6 | 158.00 | Br (2-position) | Higher reactivity at Br position compared to dihalogenated analogs |
This comparative analysis reveals how slight modifications in halogen position significantly impact chemical reactivity, particularly in nucleophilic aromatic substitution and metal-catalyzed coupling reactions .
Reactivity Patterns
The reactivity of 2-bromo-6-fluoropyridine compared to its analogs follows these general trends:
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The C-Br bond is typically more reactive in cross-coupling reactions than the C-F bond
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The fluorine at the 6-position activates the pyridine ring toward nucleophilic attack
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The bromine at the 2-position provides a reactive site for metal-catalyzed transformations
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The combination of both halogens creates unique electronic properties that can direct subsequent reactions
These reactivity patterns explain the compound's utility as a regioselectively functionalizable building block in synthetic chemistry.
| Packaging Size | Purity | Price Range (Approximate) | Supplier Example |
|---|---|---|---|
| 1 g | 97% | Variable | Thermo Scientific Chemicals |
| 5 g | 97% | Variable | Thermo Scientific Chemicals |
| 10 g | Not specified | $9.00 | Listed in ChemicalBook |
Many suppliers offer the compound with purity specifications of 97% or higher, suitable for most research and development applications .
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